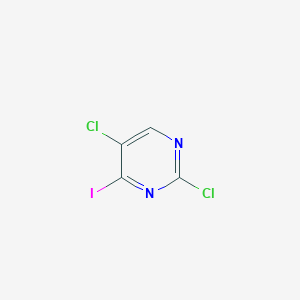
methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride (MMC) is a versatile chemical compound used in a wide range of scientific research applications. It is a colorless solid that is soluble in water and other polar solvents, and has a melting point of 203-205 °C. MMC is widely used in laboratory experiments due to its low toxicity and its ability to dissolve in a variety of solvents. It is a widely used reagent in organic synthesis, and its unique properties make it attractive for a variety of research applications.
Mécanisme D'action
MMC acts as an acid-base catalyst in organic synthesis. It acts as a proton donor and acceptor, and its unique structure allows for the formation of hydrogen bonds between the carboxylate group and other functional groups. This facilitates the formation of new bonds between molecules, allowing for the synthesis of complex molecules from simpler precursors.
Biochemical and Physiological Effects
MMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phospholipase A2, and to increase the activity of other enzymes, such as glutathione reductase. In addition, MMC has been shown to have anti-inflammatory and antioxidant effects, and to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
MMC has a number of advantages for laboratory experiments. It is relatively non-toxic, has a low melting point, and is soluble in a variety of solvents. In addition, it can be used as a catalyst in organic synthesis and as a reagent in chemical reactions. However, MMC is not suitable for use in reactions involving strong acids or bases, and its solubility in organic solvents is limited.
Orientations Futures
The potential applications of MMC are numerous, and further research is needed to fully understand its biochemical and physiological effects. Future research should focus on the development of new synthesis methods for MMC, as well as on the development of new uses for the compound. In addition, further research should be conducted to investigate the potential therapeutic benefits of MMC, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of MMC in the production of pharmaceuticals, dyes, and other chemical products.
Méthodes De Synthèse
MMC can be synthesized from 3-methylmorpholine and ethyl chloroformate in a two-step reaction. The first step involves the condensation of 3-methylmorpholine and ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrochloric acid to yield MMC. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.
Applications De Recherche Scientifique
MMC is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a building block in the synthesis of other compounds. It is also used in the production of pharmaceuticals, dyes, and other chemical products. In addition, MMC is used in the study of enzyme-catalyzed reactions and in the study of protein structure and function.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride involves the reaction of 3-methylmorpholine with ethyl chloroformate to form ethyl (3S)-3-methylmorpholine-4-carboxylate, which is then hydrolyzed to form (3S)-3-methylmorpholine-4-carboxylic acid. The acid is then esterified with methanol to form methyl (3S)-3-methylmorpholine-4-carboxylate, which is subsequently reduced with sodium borohydride to form methyl (3S,6S)-6-methylmorpholine-3-carboxylate. The final step involves the reaction of the carboxylate with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methylmorpholine", "ethyl chloroformate", "methanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "3-methylmorpholine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl (3S)-3-methylmorpholine-4-carboxylate.", "The ethyl ester is then hydrolyzed with aqueous sodium hydroxide to form (3S)-3-methylmorpholine-4-carboxylic acid.", "The acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl (3S)-3-methylmorpholine-4-carboxylate.", "The ester is reduced with sodium borohydride in the presence of a solvent such as methanol to form methyl (3S,6S)-6-methylmorpholine-3-carboxylate.", "The carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of methyl (3S,6S)-6-methylmorpholine-3-carboxylate." ] } | |
Numéro CAS |
2742623-18-1 |
Nom du produit |
methyl (3S,6S)-6-methylmorpholine-3-carboxylate hydrochloride |
Formule moléculaire |
C7H14ClNO3 |
Poids moléculaire |
195.6 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



